molecular formula C57H98O6 B13436703 [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

Cat. No.: B13436703
M. Wt: 879.4 g/mol
InChI Key: KMWRJGWXMWLNPS-JKSKDWMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is a complex organic compound It is characterized by its long-chain fatty acid esters and polyunsaturated fatty acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate typically involves esterification reactions. The process begins with the preparation of the fatty acid esters, followed by their coupling with glycerol derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.

    Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.

    Substitution: This compound can undergo nucleophilic substitution reactions, where one of the ester groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield fully saturated esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It is also used in the synthesis of complex lipids and as a precursor for the preparation of other bioactive molecules.

Biology

In biological research, [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug delivery vehicle and its role in the treatment of inflammatory diseases.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate involves its interaction with cell membranes and various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of long-chain fatty acid esters and polyunsaturated fatty acid moieties. This unique structure imparts distinct physicochemical properties, making it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C57H98O6

Molecular Weight

879.4 g/mol

IUPAC Name

[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-27,29-30,33,39,42,54H,4-6,8-9,11-15,17-18,20-24,28,31-32,34-38,40-41,43-53H2,1-3H3/b10-7-,19-16-,27-25-,29-26-,33-30-,42-39-

InChI Key

KMWRJGWXMWLNPS-JKSKDWMISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.